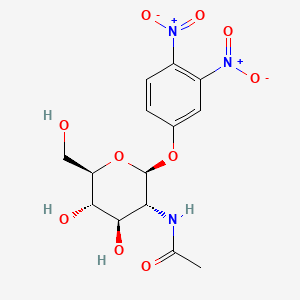

3,4-Dinitrophenyl-N-acetylglucosaminide

Description

The Enzymatic Role of Glycosidases in Biological Systems

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds. numberanalytics.comnumberanalytics.com These bonds link carbohydrates to other molecules, which can be another carbohydrate, a protein, or a lipid. This enzymatic action is fundamental to a vast array of biological processes. nih.gov

In cellular metabolism, glycosidases are essential for the breakdown of complex carbohydrates into simpler sugars, like glucose, which are then used for energy production. numberanalytics.comnumberanalytics.com They play critical roles in the digestion of nutrients, such as starch by amylases and lactose (B1674315) by lactase. Beyond simple digestion, these enzymes are involved in the post-translational modification of glycoproteins, which is crucial for proper protein folding, stability, and cell signaling. nih.gov Other vital functions include the degradation of cellular components within lysosomes for recycling, defense mechanisms against pathogens (e.g., lysozyme (B549824) breaking down bacterial cell walls), and even in pathogenesis, as seen with viral neuraminidases that help release new virus particles from host cells. creative-biolabs.com The dysregulation of glycosidase activity is linked to numerous diseases, including lysosomal storage disorders and cancer. numberanalytics.comnih.gov

Principles of Chromogenic Substrate Utilization in Enzyme Assays

Chromogenic substrates are synthetic compounds used to detect and quantify enzyme activity. austintommy.com.ng These molecules are composed of two main parts: a specific substrate moiety that the target enzyme recognizes and binds to, and a chromophore (a color-producing group). dcfinechemicals.com In its initial state, the substrate is colorless. dcfinechemicals.com

The fundamental principle of a chromogenic assay is straightforward: when the enzyme cleaves the bond between the substrate and the chromophore, the chromophore is released. austintommy.com.ng This liberated chromophore undergoes a chemical change, often due to the pH of the assay buffer, that causes it to absorb light in the visible spectrum, thereby producing a distinct color. dcfinechemicals.com The intensity of this color, which can be precisely measured over time using a spectrophotometer, is directly proportional to the rate of the enzymatic reaction. dcfinechemicals.comtandfonline.com

This method allows for the sensitive and continuous monitoring of enzyme kinetics. chromogenicsubstrates.com By measuring the rate of color formation, researchers can determine the enzyme's activity, study its kinetics, and assess the effects of inhibitors or activators. austintommy.com.ng The high sensitivity of these substrates makes them valuable for detecting even low levels of enzyme activity in complex biological samples like blood serum or urine. chromogenicsubstrates.com

Historical Context and Evolution of Dinitrophenyl Glycosides in Biochemical Research

The use of nitrophenyl-based compounds as analytical tools in biochemistry has a significant history, particularly with the dinitrophenyl (DNP) group. Dinitrophenols themselves were noted for their biological effects early in the 20th century, primarily as metabolic uncoupling agents. nih.gov In the context of enzyme substrates, the related p-nitrophenyl (4-nitrophenyl) group became a cornerstone for developing chromogenic assays.

The introduction of p-nitrophenyl-glycosides provided a simple and effective way to assay various glycosidases. caymanchem.comsigmaaldrich.com The enzymatic cleavage of these substrates releases p-nitrophenol, which, upon deprotonation in an alkaline solution, forms the intensely yellow p-nitrophenolate anion, easily quantifiable around 405 nm. caymanchem.comsigmaaldrich.com This principle was applied to create a wide range of substrates for different enzymes, including phosphatases, proteases, and glycosidases. nih.gov

Building on this foundation, researchers synthesized different isomers and derivatives to refine assay properties. The development of dinitrophenyl glycosides, such as 3,4-Dinitrophenyl-N-acetylglucosaminide, represented an evolutionary step. The goal of using a dinitrophenyl group was often to shift the spectral properties of the released chromophore. For instance, the release of 3,4-dinitrophenol (B1215509) allows for spectrophotometric measurement at a different wavelength (around 400 nm) and, crucially, at a lower pH (around pH 5). nih.gov This is advantageous for assaying enzymes like urinary N-acetyl-β-D-glucosaminidase, whose optimal activity is in a more acidic range, enabling a direct and continuous assay without the need for a final pH adjustment step to develop the color. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(3,4-dinitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O10/c1-6(19)15-11-13(21)12(20)10(5-18)27-14(11)26-7-2-3-8(16(22)23)9(4-7)17(24)25/h2-4,10-14,18,20-21H,5H2,1H3,(H,15,19)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRVFJBSTVDYLL-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221918 | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71693-36-2 | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 3,4 Dinitrophenyl N Acetylglucosaminide

Chemical Synthesis Pathways and Strategies for Dinitrophenyl-N-acetylglucosaminide Conjugates

The primary route for the synthesis of 3,4-Dinitrophenyl-N-acetylglucosaminide involves the glycosylation of 3,4-dinitrophenol (B1215509) with an activated derivative of N-acetylglucosamine. A common and effective strategy is the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the glycosyl donor.

A foundational method for the synthesis of 3,4-Dinitrophenyl-β-D-N-acetylglucosaminide involves the reaction of acetochloroglucosamine (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride) with 3,4-dinitrophenol in the presence of a suitable base and catalyst. The reaction is typically carried out in an organic solvent such as acetone (B3395972) or chloroform. The presence of the acetyl protecting groups on the sugar moiety enhances the stability of the glycosyl donor and influences the stereochemical outcome of the reaction.

Reaction Scheme:

Step 1: Glycosylation: Acetochloroglucosamine is reacted with 3,4-dinitrophenol in the presence of a promoter, such as silver oxide or a mixture of potassium carbonate and silver trifluoromethanesulfonate. This step leads to the formation of the protected dinitrophenyl glycoside.

Step 2: Deprotection: The acetyl protecting groups are subsequently removed from the sugar backbone to yield the final product, 3,4-Dinitrophenyl-N-acetyl-β-D-glucosaminide. This is typically achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol.

An alternative approach involves the use of 1-fluoro-3,4-dinitrobenzene, which can undergo nucleophilic aromatic substitution with a partially protected sugar hemiacetal under basic conditions. rsc.org This method can be particularly useful for the synthesis of α-glycosides. rsc.org The choice of solvent and base is crucial in controlling the anomeric selectivity of the glycosylation reaction.

Enzymatic synthesis, or transglycosylation, presents another strategy for creating glycosidic bonds with high regioselectivity. For instance, β-D-galactosidases have been utilized for the regioselective synthesis of p-nitrophenyl glycosides of disaccharides. nih.gov While not directly applied to 3,4-dinitrophenyl-N-acetylglucosaminide in the reviewed literature, this approach highlights the potential for enzymatic methods in the synthesis of specific glycoside conjugates.

Purification and Characterization Strategies for Research-Grade 3,4-Dinitrophenyl-N-acetylglucosaminide

Achieving research-grade purity of 3,4-Dinitrophenyl-N-acetylglucosaminide is paramount for its reliable use in sensitive enzymatic assays. The purification process typically involves a combination of chromatographic techniques to remove unreacted starting materials, byproducts, and any anomeric or regioisomeric impurities.

Purification Methodologies:

| Technique | Principle | Application in Purifying 3,4-Dinitrophenyl-N-acetylglucosaminide |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | This is a fundamental technique for the purification of dinitrophenyl glycosides. Silica gel is a commonly used stationary phase, with a gradient of solvents (e.g., ethyl acetate/hexane or chloroform/methanol) as the mobile phase to elute the desired product. |

| Thin-Layer Chromatography (TLC) | A rapid analytical technique to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. | TLC is invaluable for assessing the purity of fractions collected during column chromatography. The dinitrophenyl group allows for easy visualization under UV light. |

| Recrystallization | Purification of a crystalline compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools. | This method can be employed as a final polishing step to obtain a highly pure, crystalline product. The choice of solvent is critical for efficient recrystallization. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for the separation, identification, and quantification of components in a mixture. | Preparative HPLC can be used for the final purification of research-grade material, offering superior separation of closely related impurities compared to standard column chromatography. |

Characterization Techniques:

The structural integrity and purity of the synthesized 3,4-Dinitrophenyl-N-acetylglucosaminide are confirmed using a suite of analytical methods.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. 1H and 13C NMR are essential for confirming the identity and purity of the compound. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing such glycosides. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl (-OH), amide (N-H, C=O), and nitro (-NO2) groups. |

| Melting Point | A sharp melting point is an indicator of high purity for a crystalline solid. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound, which should match the theoretical values for the pure substance. |

Considerations for Anomeric and Regioisomeric Purity in Substrate Synthesis

The presence of anomeric and regioisomeric impurities can significantly impact the performance of 3,4-Dinitrophenyl-N-acetylglucosaminide as an enzymatic substrate. Therefore, controlling and verifying the stereochemical and regiochemical outcomes of the synthesis are of utmost importance.

Anomeric Purity:

The glycosidic bond at the anomeric carbon (C-1) of the N-acetylglucosamine moiety can exist in either the α or β configuration. For its use as a substrate for β-N-acetyl-hexosaminidases, the β-anomer is required. nih.gov The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the solvent, the temperature, and the promoter used.

The neighboring group participation of the N-acetyl group at the C-2 position of the glucosamine (B1671600) donor typically favors the formation of the 1,2-trans-glycoside, which in this case is the desired β-anomer. However, under certain conditions, anomerization can occur, leading to a mixture of α and β anomers.

The anomeric purity is typically assessed using 1H NMR spectroscopy . The anomeric proton (H-1) of the β-anomer exhibits a characteristic large coupling constant (J-value) due to its trans-diaxial relationship with the proton at C-2. In contrast, the α-anomer shows a smaller coupling constant.

Regioisomeric Purity:

Regioisomers can arise if the dinitrophenyl group is attached to a different hydroxyl group on the sugar ring. In the case of 3,4-Dinitrophenyl-N-acetylglucosaminide, the desired product has the dinitrophenyl group attached to the anomeric oxygen. The use of a fully protected glycosyl donor, where only the anomeric position is reactive, is the primary strategy to ensure high regioselectivity.

The regioselectivity of the synthesis is confirmed through a combination of 1D and 2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments establish the connectivity between the dinitrophenyl ring and the anomeric carbon of the N-acetylglucosamine moiety.

Substrate Specificity of N-acetylglucosaminidases and Hexosaminidases Towards Dinitrophenyl Conjugates

N-acetyl-β-D-glucosaminidases (EC 3.2.1.52) and the broader family of β-hexosaminidases are glycoside hydrolases that catalyze the removal of terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from a variety of glycoconjugates. Their substrate specificity is a critical aspect of their biological function and their application in diagnostics and research.

3,4-Dinitrophenyl-N-acetylglucosaminide has been established as an effective artificial substrate for these enzymes. nih.gov The presence of the dinitrophenyl group provides a readily detectable chromophore, facilitating the measurement of enzyme activity. Upon enzymatic hydrolysis, 3,4-dinitrophenol is liberated, which absorbs light at a characteristic wavelength, allowing for a continuous spectrophotometric assay. nih.gov

The specificity of these enzymes is not limited to the glycon portion of the substrate (the N-acetylglucosamine). The aglycone (the dinitrophenyl group) also plays a role in the binding and turnover of the substrate. While these enzymes can hydrolyze a range of aryl-N-acetylglucosaminides, the electronic properties of the leaving group can influence the reaction rate. Generally, a better leaving group (a more acidic phenol) can lead to a faster rate of hydrolysis.

While specific kinetic data for the hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide is not extensively documented in comparative studies, data for the closely related substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is widely available and provides insight into the enzyme's behavior. The table below shows representative kinetic parameters for the hydrolysis of pNP-GlcNAc by N-acetyl-β-D-glucosaminidase from different sources to illustrate the range of activities.

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl-N-acetyl-β-D-glucosaminide by N-acetyl-β-D-glucosaminidase from Various Sources

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH |

|---|---|---|---|

| Marine Fungus | 0.096 | Not Reported | Not Reported |

| Aeromonas sp. | 0.27 | Not Reported | Not Reported |

| Calf Brain | 0.72 | 0.0025 | Not Reported |

Note: This data is for the related substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide and is provided for illustrative purposes due to the limited availability of specific kinetic data for 3,4-Dinitrophenyl-N-acetylglucosaminide. wikipedia.org

Detailed Reaction Mechanism of Glycosidic Bond Cleavage of 3,4-Dinitrophenyl-N-acetylglucosaminide

The enzymatic hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide by N-acetyl-β-D-glucosaminidases and hexosaminidases, which are typically members of the Glycoside Hydrolase family 20 (GH20), proceeds through a substrate-assisted catalytic mechanism. This mechanism is distinct from the more common retaining and inverting mechanisms that involve a covalent enzyme-substrate intermediate or direct attack by water, respectively.

The key steps in the hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide are as follows:

Substrate Binding: The 3,4-Dinitrophenyl-N-acetylglucosaminide substrate binds to the active site of the enzyme. Specific amino acid residues within the active site interact with both the sugar and the dinitrophenyl portions of the substrate, ensuring proper orientation for catalysis.

Acid Catalysis and Oxazolinium Ion Formation: A protonated acidic residue in the active site, typically a glutamic acid, acts as a general acid catalyst, protonating the glycosidic oxygen. This protonation makes the 3,4-dinitrophenolate a better leaving group. Concurrently, the acetamido group at the C-2 position of the N-acetylglucosamine acts as an intramolecular nucleophile. The carbonyl oxygen of the N-acetyl group attacks the anomeric carbon (C-1), leading to the formation of a transient, positively charged oxazolinium ion intermediate. This step is characteristic of the substrate-assisted mechanism.

Departure of the Aglycone: The protonated 3,4-dinitrophenol is released from the active site.

Hydrolysis of the Oxazolinium Ion: A water molecule, activated by a basic residue in the active site (often the same glutamic acid that acted as the acid catalyst, now deprotonated), attacks the anomeric carbon of the oxazolinium ion intermediate.

Product Release: This attack opens the oxazolinium ring and results in the formation of N-acetyl-β-D-glucosamine with a retained stereochemistry at the anomeric carbon. The N-acetyl-β-D-glucosamine product is then released from the active site, regenerating the free enzyme for another catalytic cycle.

This substrate-assisted mechanism is a hallmark of GH20 family enzymes and is crucial for their biological function.

Influence of Environmental Factors (pH, Temperature) on 3,4-Dinitrophenyl-N-acetylglucosaminide Hydrolysis Kinetics

The rate of enzymatic hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide is significantly influenced by environmental factors such as pH and temperature. Understanding these influences is essential for optimizing enzyme assays and for comprehending the enzyme's function in its physiological context.

pH: N-acetyl-β-D-glucosaminidases and hexosaminidases typically exhibit a pH optimum in the acidic range, which is consistent with their primary localization within the lysosomes of eukaryotic cells, where the pH is maintained at approximately 4.5-5.0. The activity of these enzymes generally shows a bell-shaped curve when plotted against pH.

The acidic pH optimum is a direct consequence of the ionization states of the catalytic residues in the active site. The general acid catalyst (e.g., a glutamic acid) must be protonated to donate a proton to the glycosidic oxygen, while the general base catalyst (which may be the same residue after proton donation or another residue) must be deprotonated to activate a water molecule for the hydrolysis of the oxazolinium intermediate. The optimal pH represents the point at which the concentrations of the correctly protonated and deprotonated forms of these catalytic residues are maximized. For many N-acetyl-β-D-glucosaminidases, the optimal pH for the hydrolysis of aryl-glucosaminide substrates is around 4.5. wikipedia.org

Temperature: Like most enzymatic reactions, the hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide is temperature-dependent. As the temperature increases, the kinetic energy of both the enzyme and the substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This trend continues up to an optimal temperature.

Beyond the optimal temperature, the enzyme's activity rapidly decreases due to thermal denaturation. The high temperature disrupts the delicate three-dimensional structure of the enzyme, including the conformation of the active site, leading to a loss of catalytic function. For many N-acetyl-β-D-glucosaminidases, which are mesophilic enzymes, the optimal temperature for activity is typically in the range of 40-50°C. wikipedia.org

The table below provides a general overview of the typical pH and temperature optima for N-acetyl-β-D-glucosaminidase activity.

Table 2: General pH and Temperature Optima for N-acetyl-β-D-glucosaminidase Activity

| Parameter | Typical Optimal Range |

|---|---|

| pH | 4.0 - 6.0 |

| Temperature (°C) | 40 - 55 |

Note: These are general ranges, and the specific optima can vary depending on the enzyme source and the specific substrate used. wikipedia.org

Research Findings and Data

Kinetic data from studies using dinitrophenyl and nitrophenyl substrates help illustrate their utility in characterizing enzyme activity. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.

Table 1: Physicochemical Properties of Released Chromophores

| Chromophore | Molar Absorptivity (ε) | Wavelength (nm) | Conditions |

|---|---|---|---|

| 3,4-Dinitrophenol (B1215509) | Not specified, but absorbs at pH ~5 | 400 | pH ~5 |

This table contrasts the measurement conditions for the chromophores released from 3,4-dinitrophenyl and 4-nitrophenyl-based substrates. The key advantage of 3,4-dinitrophenol is its absorbance at acidic pH, matching the optimal pH for certain enzymes like urinary NAGase. Data derived from sources caymanchem.comsigmaaldrich.comnih.gov.

Table 2: Comparative Substrates for N-acetyl-β-D-glucosaminidase

| Substrate | Enzyme Target | Principle |

|---|---|---|

| 3,4-Dinitrophenyl-N-acetylglucosaminide | N-acetyl-β-D-glucosaminidase | Releases 3,4-dinitrophenol, measured at 400 nm at acidic pH. nih.gov |

| 4-Nitrophenyl-N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase | Releases 4-nitrophenol, measured at 405 nm at alkaline pH. sigmaaldrich.com |

| VRA-GlcNAc | N-acetyl-β-D-glucosaminidase | Releases a red product at pH > 9.5, measured at 492 nm. helierscientific.com |

| o-aminophthalylhydrazido-N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase | Releases luminol, detected via chemiluminescence. nih.gov |

This table compares different synthetic substrates used for assaying N-acetyl-β-D-glucosaminidase, highlighting the variety of detection methods available, from colorimetric to chemiluminescent.

Kinetic Characterization of Glycosidases Utilizing 3,4 Dinitrophenyl N Acetylglucosaminide

Determination of Michaelis-Menten Kinetic Parameters (Kmand Vmax) for 3,4-Dinitrophenyl-N-acetylglucosaminide

The fundamental kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for understanding the interaction between an enzyme and its substrate. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

While specific Km and Vmax values for 3,4-Dinitrophenyl-N-acetylglucosaminide are not extensively reported in the available literature, the methodology for their determination is well-established. Kinetic assays are performed by measuring the initial reaction rates at various concentrations of 3,4-DNP-GlcNAc while keeping the enzyme concentration constant. The resulting data of reaction velocity versus substrate concentration are then fitted to the Michaelis-Menten equation.

For comparative context, studies on related substrates provide insight into the range of kinetic parameters observed for N-acetyl-β-D-glucosaminidases. For instance, the Km of N-acetyl-β-D-glucosaminidase for the substrate p-nitrophenyl-β-D-N-acetylglucosaminide has been reported to range from 0.096 mM in marine fungi to 0.27 mM in Aeromonas sp. wikipedia.org For the same substrate, the enzyme from calf brain exhibited a Km of 0.72 mM and a Vmax of 2.5 µmoles/mg per hour. wikipedia.org It is important to note that these values are for a different, albeit structurally similar, substrate and that the kinetic parameters for 3,4-DNP-GlcNAc would need to be determined empirically for each specific enzyme.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Marine Fungi | p-nitrophenyl-β-D-N-acetylglucosaminide | 0.096 | Not Reported |

| Aeromonas sp. | p-nitrophenyl-β-D-N-acetylglucosaminide | 0.27 | Not Reported |

Derivation of Turnover Number (kcat) and Catalytic Efficiency (kcat/Km) in Enzyme Systems

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a direct measure of the catalytic prowess of an enzyme. The kcat can be calculated from the Vmax if the total enzyme concentration ([E]T) is known, using the equation:

kcat = Vmax / [E]T

| Enzyme | Substrate | kcat (s-1) | Km (mM) | kcat/Km (mM-1s-1) |

|---|

Analysis of Product Inhibition and Substrate Inhibition Kinetics with 3,4-Dinitrophenyl-N-acetylglucosaminide

The study of enzyme inhibition provides crucial information about the catalytic mechanism and regulation of enzyme activity. In the context of glycosidases utilizing 3,4-DNP-GlcNAc, two important types of inhibition to consider are product inhibition and substrate inhibition.

Product Inhibition: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and decreases its activity. In the hydrolysis of 3,4-DNP-GlcNAc, the products are 3,4-dinitrophenol (B1215509) and N-acetyl-D-glucosamine. N-acetyl-D-glucosamine, in particular, is known to inhibit the activity of N-acetyl-β-D-glucosaminidases. wikipedia.org This type of inhibition is often competitive, where the product competes with the substrate for binding to the active site. The extent of product inhibition can be quantified by determining the inhibition constant (Ki), which represents the concentration of the inhibitor that reduces the enzyme activity by half.

Substrate Inhibition: Substrate inhibition is a phenomenon where the enzyme's activity decreases at very high substrate concentrations. This can occur through various mechanisms, such as the binding of two substrate molecules to the active site in a non-productive manner. While studies specifically detailing substrate inhibition kinetics with 3,4-DNP-GlcNAc are not available in the provided search results, it is a known phenomenon for some glycosyltransferases. nih.gov The analysis of substrate inhibition involves fitting the kinetic data to a modified Michaelis-Menten equation that includes a term for the inhibition constant for the substrate (Ksi).

The investigation of both product and substrate inhibition using 3,4-Dinitrophenyl-N-acetylglucosaminide would provide a more complete understanding of the kinetic behavior of the target glycosidase, offering insights into its regulatory mechanisms and substrate binding properties.

Assay Development and Methodologies for Glycosidase Activity with 3,4 Dinitrophenyl N Acetylglucosaminide

Spectrophotometric Detection Principles of 3,4-Dinitrophenol (B1215509) Release in Enzymatic Assays

The fundamental principle behind using 3,4-Dinitrophenyl-N-acetylglucosaminide as a substrate in glycosidase assays lies in the enzymatic cleavage of the glycosidic bond, which liberates the chromophore 3,4-dinitrophenol. nih.gov This released 3,4-dinitrophenol exhibits distinct spectrophotometric properties that allow for the quantification of enzyme activity. nih.gov

Upon its release, 3,4-dinitrophenol can be measured by monitoring the change in absorbance at a specific wavelength. nih.gov Notably, 3,4-dinitrophenol absorbs light at 400 nm at a pH near 5. nih.gov This is particularly advantageous for assaying enzymes like urinary N-acetyl-β-D-glucosaminidase (NAGase), as this pH is close to the optimal pH for the enzyme's activity. nih.govnih.gov The direct relationship between the amount of 3,4-dinitrophenol released and the increase in absorbance at 400 nm allows for a continuous and sensitive spectrophotometric assay. nih.govcreative-enzymes.com This method eliminates the need for a secondary reaction to produce a colored product, simplifying the assay procedure. nih.gov

The absorbance characteristics of dinitrophenols can be influenced by pH. For instance, the absorption maxima of 2,4-dinitrophenol (B41442) can shift depending on the pH, which suggests the formation of different ionic species. researchgate.net While specific data for 3,4-dinitrophenol's full spectral behavior across a wide pH range is not detailed in the provided results, the principle that pH affects the chromophore's absorbance is a critical consideration in assay development.

The general workflow of such a spectrophotometric assay involves incubating the enzyme sample with 3,4-Dinitrophenyl-N-acetylglucosaminide under controlled temperature and pH conditions. nih.gov The rate of the enzymatic reaction is then determined by measuring the increase in absorbance at 400 nm over time in a thermostated spectrophotometer. nih.gov

Key Spectrophotometric Properties:

| Compound | Wavelength of Maximum Absorbance (λmax) | pH Condition |

| 3,4-Dinitrophenol (released from substrate) | 400 nm | ~5 |

| 2,4-Dinitrophenol | 316 nm | Not specified |

| 2,4-Dinitrophenol | 360 nm | Neutral |

| 2,4-Dinitrophenol | 261 nm | ~3.5 |

This table summarizes the absorbance properties of dinitrophenol compounds relevant to spectrophotometric assays.

Optimization of Assay Conditions for Enhanced Sensitivity, Specificity, and Throughput

Optimizing assay conditions is paramount for achieving high sensitivity, specificity, and throughput in the measurement of glycosidase activity. Key parameters that require careful consideration include pH, temperature, substrate concentration, and enzyme concentration. nih.gov

pH and Temperature: The enzymatic activity of glycosidases is highly dependent on pH and temperature. For instance, urinary N-acetyl-β-D-glucosaminidase (NAGase) activity is typically assayed at a pH near 5, which is its optimal pH. nih.govnih.gov Similarly, determining the optimal temperature is crucial, as it directly influences the rate of the enzymatic reaction. nih.gov One study on the optimization of α-glucosidase inhibitory peptide hydrolysis found an optimal temperature of 50.23°C and a pH of 7.07. nih.gov

Substrate and Enzyme Concentration: The concentration of both the substrate, 3,4-Dinitrophenyl-N-acetylglucosaminide, and the enzyme must be carefully selected. The substrate concentration should ideally be at or near saturation to ensure that the reaction rate is proportional to the enzyme concentration (following Michaelis-Menten kinetics). researchgate.net This allows for accurate quantification of enzyme activity. The enzyme concentration should be adjusted to ensure that the reaction proceeds at a measurable rate within a reasonable timeframe.

Reaction Time: The duration of the enzymatic reaction is another critical factor. For kinetic assays, measurements are taken at multiple time points to determine the initial reaction velocity. nih.govresearchgate.net For endpoint assays, the reaction is stopped after a specific time, and the total amount of product formed is measured. The choice between a kinetic and endpoint assay depends on the specific application and the desired throughput.

Enhancing Sensitivity: The intrinsic properties of the chromophore, 3,4-dinitrophenol, contribute to the sensitivity of the assay. Its ability to absorb light at 400 nm at an acidic pH allows for direct and sensitive detection. nih.gov To further enhance sensitivity, especially in high-throughput formats, the choice of microplates and detection instrumentation can be optimized.

Specificity: The specificity of the assay is primarily determined by the substrate, 3,4-Dinitrophenyl-N-acetylglucosaminide, which is designed to be specifically cleaved by N-acetyl-β-D-glucosaminidases or N-acetyl-β-D-hexosaminidases. nih.gov However, it is important to consider potential interference from other components in the sample matrix. The use of appropriate controls, such as substrate blanks and sample blanks, is essential to ensure that the measured activity is solely due to the enzyme of interest.

The following table outlines key parameters and their typical considerations for optimizing glycosidase assays:

| Parameter | Consideration | Typical Range/Value |

| pH | Optimal for enzyme activity and chromophore stability. | ~5 for urinary NAGase nih.govnih.gov |

| Temperature | Influences reaction rate; should be kept constant. | 37°C for many biological assays nih.gov |

| Substrate Concentration | Should be sufficient to saturate the enzyme. | Varies depending on the enzyme's Km |

| Enzyme Concentration | Should provide a linear response over time. | Diluted to fall within the assay's linear range |

| Reaction Time | Depends on whether it is a kinetic or endpoint assay. | Minutes to hours nih.govnih.gov |

Adaptation for High-Throughput Screening (HTS) Formats for Glycosidase Activity Profiling

The principles of the 3,4-dinitrophenyl-N-acetylglucosaminide assay can be readily adapted for high-throughput screening (HTS) formats, which are essential for applications like drug discovery and large-scale enzyme profiling. thermofisher.comnih.gov HTS relies on automation, robotics, and miniaturization to test thousands of samples per day. nih.gov

Miniaturization and Automation: A key aspect of adapting the assay for HTS is miniaturization, typically by performing the reactions in 96-well or 384-well microplates. thermofisher.comnih.gov This reduces the required volume of reagents and samples, thereby lowering costs and increasing throughput. nih.gov Automated liquid handling systems can be used to dispense the substrate, enzyme samples, and any other necessary reagents into the microplates with high precision and speed. nih.gov

Detection: Microplate readers capable of measuring absorbance at 400 nm are used for detection. researchgate.net These instruments can read an entire plate in a short amount of time, allowing for rapid data acquisition. For kinetic assays, the plate reader can be programmed to take multiple readings over a set period, enabling the determination of reaction rates for all samples simultaneously.

Assay Robustness and Quality Control: In an HTS setting, it is crucial to ensure the robustness and reliability of the assay. This includes optimizing the assay to minimize variability and ensure a good signal-to-noise ratio. nih.gov Statistical measures such as the Z'-factor are often used to assess the quality of an HTS assay. The use of positive and negative controls on each plate is essential for quality control and for normalizing the data.

Data Analysis: HTS generates large datasets that require automated data analysis pipelines. Software is used to calculate enzyme activities, determine inhibition or activation percentages in screening campaigns, and identify "hits" for further investigation.

The following table summarizes the key adaptations for HTS:

| Feature | Description |

| Platform | 96-well or 384-well microplates thermofisher.comnih.gov |

| Automation | Robotic liquid handlers for dispensing reagents and samples nih.gov |

| Detection | Microplate spectrophotometer for absorbance readings researchgate.net |

| Data Handling | Automated software for analysis of large datasets |

| Quality Control | Use of controls and statistical measures (e.g., Z'-factor) |

Comparative Analysis with Other Chromogenic and Fluorogenic Glycosidase Substrates (e.g., Nitrophenyl, Methylumbelliferyl Analogs)

3,4-Dinitrophenyl-N-acetylglucosaminide is one of several types of substrates used for measuring glycosidase activity. A comparative analysis with other common chromogenic and fluorogenic substrates is essential for selecting the most appropriate tool for a given application. mdpi.com

Chromogenic Substrates:

p-Nitrophenyl (pNP) Analogs: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) is a widely used chromogenic substrate. nih.govsigmaaldrich.com Enzymatic cleavage releases p-nitrophenol, which, upon ionization at an alkaline pH, produces a yellow color that can be measured at around 405-420 nm. nih.govsigmaaldrich.com A key difference from the 3,4-dinitrophenyl substrate is that pNP-based assays often require the addition of a strong base to stop the reaction and develop the color, making continuous monitoring at the optimal acidic pH of some enzymes more complex. nih.gov However, methods have been developed using additives to allow for a rate assay with pNP-GlcNAc at an acidic pH. nih.gov

Other Dinitrophenyl Analogs: 2,4-Dinitrophenyl glycosides have also been synthesized as chromogenic substrates for glycosidases. nih.gov The specific properties, such as the extinction coefficient and optimal detection wavelength of the released 2,4-dinitrophenol, would determine their suitability compared to the 3,4-dinitrophenyl analog.

Fluorogenic Substrates:

Methylumbelliferyl (MUG) Analogs: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a popular fluorogenic substrate. mdpi.com Enzymatic hydrolysis releases 4-methylumbelliferone, which is highly fluorescent and can be detected with high sensitivity. nih.govmdpi.com Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme activities. nih.govmdpi.com This increased sensitivity can be a significant advantage, especially when working with limited sample material or low enzyme concentrations. nih.gov However, fluorescence measurements can be more susceptible to interference from autofluorescence in biological samples. Fluorogenic assays also require a fluorometer for detection, which may not be as readily available as a spectrophotometer in all laboratory settings.

Comparison Summary:

| Substrate Type | Reporter Molecule | Detection Method | Key Advantages | Key Disadvantages |

| 3,4-Dinitrophenyl-N-acetylglucosaminide | 3,4-Dinitrophenol | Spectrophotometry (400 nm) | Direct, continuous assay at acidic pH nih.gov | Potentially less sensitive than fluorogenic substrates |

| p-Nitrophenyl-N-acetyl-β-D-glucosaminide | p-Nitrophenol | Spectrophotometry (405-420 nm) | Widely used, well-characterized nih.govsigmaaldrich.com | Often requires a stop solution and pH shift for color development nih.gov |

| 4-Methylumbelliferyl-β-D-glucopyranoside | 4-Methylumbelliferone | Fluorometry | High sensitivity nih.govnih.govmdpi.com | Requires a fluorometer, potential for background fluorescence interference |

Investigation of Glycosidase Inhibitors Using 3,4 Dinitrophenyl N Acetylglucosaminide As Substrate

Principles and Design of Inhibitor Screening Assays for N-acetylglucosaminidases

Screening assays for N-acetylglucosaminidase (also known as NAGase or N-acetyl-beta-D-hexosaminidase) inhibitors are designed to identify compounds that can modulate the enzyme's activity. nih.govhelierscientific.com The fundamental principle of these assays revolves around measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. A widely used method employs a chromogenic substrate that, when acted upon by the enzyme, releases a colored product. nih.gov

3,4-Dinitrophenyl-N-acetyl-beta-D-glucosaminide (3,4-dnpGlcNAc) is a synthetic chromogenic substrate specifically designed for assaying N-acetylglucosaminidases. nih.gov This compound is water-soluble and relatively stable in aqueous solutions. nih.gov The design of the screening assay is based on the enzymatic hydrolysis of 3,4-dnpGlcNAc by N-acetylglucosaminidase. This reaction cleaves the glycosidic bond, releasing N-acetylglucosamine and the chromophore 3,4-dinitrophenol (B1215509). nih.gov

The released 3,4-dinitrophenol has a distinct advantage for detection as it absorbs light at a wavelength of 400 nm at a pH of around 5. nih.gov This is significant because many N-acetylglucosaminidases, particularly those from urinary sources used in diagnostics, have optimal activity at this acidic pH. nih.gov Consequently, the enzymatic activity can be monitored continuously and directly by measuring the increase in absorbance at 400 nm using a spectrophotometer. nih.gov This direct and sensitive spectrophotometric assay method is suitable for high-throughput screening of potential inhibitors. nih.govnih.gov

The assay is typically performed by incubating the enzyme with the substrate, 3,4-dnpGlcNAc, and a potential inhibitor. A decrease in the rate of 3,4-dinitrophenol production compared to a control reaction without the inhibitor indicates the presence of an inhibitory compound. The use of microtiter plates can automate this process, allowing for the rapid screening of large libraries of compounds. nih.gov

Characterization of Inhibitor Potency (IC50, Ki) and Reversibility

Once a potential inhibitor has been identified through screening, its potency and mechanism of action must be characterized. Key parameters for quantifying inhibitor potency are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a practical measure of inhibitor potency and is determined by measuring the enzyme activity at various concentrations of the inhibitor. For example, in a study identifying novel α-glucosidase inhibitors, the IC50 values for a series of synthesized compounds were determined to range from 14.48 nM to 232.72 nM, demonstrating significant inhibitory activity when compared to the standard drug acarbose. nih.gov Another study on O-GlcNAcase, a type of N-acetylglucosaminidase, identified a pseudosubstrate peptide inhibitor with an IC50 value of 4.9 μM. nih.gov

The inhibition constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. For instance, the competitive inhibitor PUGNAc was shown to inhibit human O-GlcNAcase (hOGA) with a Ki of 70 nM. nih.gov In another example, 3-O-methyl-N-acetylglucosamine was found to competitively inhibit N-acetylglucosamine kinase with a Ki value of 17 μM. nih.gov

Reversibility of inhibition is another crucial characteristic. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dialysis, which would restore enzyme activity. Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation. libretexts.org The reversibility of an inhibitor can be assessed by pre-incubating the enzyme with the inhibitor and then extensively diluting the mixture or subjecting it to dialysis. If the enzyme activity is recovered, the inhibition is reversible.

Table 1: Examples of Inhibitor Potency Data

| Inhibitor | Enzyme | Potency Metric | Value | Reference |

|---|---|---|---|---|

| Compound 7b | α-Glucosidase | IC50 | 14.48 nmol | nih.gov |

| Compound 7d | α-Glucosidase | IC50 | 18.88 nmol | nih.gov |

| Ala-Cys(-S-GlcNAc)-Ala | O-GlcNAcase | IC50 | 4.9 μM | nih.gov |

| PUGNAc | Human O-GlcNAcase (hOGA) | Ki | 70 nM | nih.gov |

| 3-O-methyl-N-acetylglucosamine | N-acetylglucosamine kinase | Ki | 17 μM | nih.gov |

Mechanistic Studies of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive) Through Kinetic Analysis

Understanding the mechanism by which an inhibitor interacts with an enzyme is essential for its development. Kinetic analysis, using substrates like 3,4-dnpGlcNAc, allows for the elucidation of the mode of inhibition, which can be competitive, non-competitive, or uncompetitive. khanacademy.org These mechanisms are distinguished by how the inhibitor affects the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govyoutube.com

Competitive Inhibition : In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. libretexts.orgkhanacademy.org The inhibitor and substrate cannot be bound to the enzyme at the same time. khanacademy.org The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition is characterized by an increase in the apparent Km of the enzyme, while the Vmax remains unchanged. youtube.com

Non-competitive Inhibition : A non-competitive inhibitor binds to an allosteric site on the enzyme, which is a site distinct from the active site. khanacademy.orgnih.gov The inhibitor can bind to the enzyme whether the substrate is bound or not. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. libretexts.org Consequently, non-competitive inhibition leads to a decrease in Vmax, but the Km remains unchanged. nih.gov

Uncompetitive Inhibition : This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This binding also occurs at an allosteric site and effectively "locks" the substrate in the active site, preventing the formation of the product. youtube.com Uncompetitive inhibition results in a decrease in both Vmax and the apparent Km. khanacademy.org

These different modes of inhibition can be distinguished graphically using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of changes in the intercepts and slope of the lines in the presence of the inhibitor reveals the mechanism of inhibition. khanacademy.org

Table 2: Effects of Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at the y-axis youtube.com |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis youtube.com |

| Uncompetitive | Decreases | Decreases | Lines are parallel youtube.com |

Identification and Validation of Novel Inhibitory Compounds for Glycosidase Activity

The use of substrates like 3,4-dnpGlcNAc is instrumental in the discovery and validation of new glycosidase inhibitors. The process typically begins with a high-throughput screening of a library of compounds to identify initial "hits." These hits are then subjected to further investigation to confirm their activity and determine their potency and mechanism of action.

For example, a study focused on discovering potential α-glucosidase inhibitors synthesized a new series of N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. nih.gov These compounds were evaluated for their in vitro α-glucosidase inhibitory effects, and all tested compounds showed significant activity. nih.gov The most potent compounds, 7b and 7d, exhibited IC50 values of 14.48 nmol and 18.88 nmol, respectively. nih.gov To further validate these findings, molecular docking studies were conducted to understand the binding interactions between the inhibitors and the active site of the α-glucosidase enzyme. nih.gov

In another instance, researchers investigating O-GlcNAcase, an enzyme involved in various cellular processes, identified a potent pseudosubstrate peptide inhibitor, Ala-Cys(-S-GlcNAc)-Ala. nih.gov The inhibitory activity of this peptide was validated by determining its IC50 value to be 4.9 μM. nih.gov This study highlights the ability to identify not only small molecule inhibitors but also peptide-based inhibitors through screening and subsequent validation assays.

The validation process is crucial to ensure that the observed inhibition is specific to the target enzyme and not an artifact of the assay system. This may involve counter-screens against other enzymes and biophysical methods to confirm direct binding of the inhibitor to the enzyme.

Applications of 3,4 Dinitrophenyl N Acetylglucosaminide in Biochemical and Cellular Research Models

Profiling N-acetylglucosaminidase Activity in Microbial Systems and Fermentations

In microbial systems, N-acetylglucosaminidases are pivotal for the breakdown and utilization of chitin, a polymer of N-acetylglucosamine that is a major component of fungal cell walls and crustacean exoskeletons. The ability to monitor NAGase activity during fermentation is critical for optimizing processes that use chitinous biomass for the production of valuable biochemicals, such as N-acetylglucosamine itself.

Researchers can utilize 3,4-Dinitrophenyl-N-acetylglucosaminide to profile the extracellular and intracellular NAGase activity of various microorganisms, including bacteria and fungi, throughout a fermentation run. For instance, in fermentations involving chitinolytic fungi like Mucor circinelloides or recombinant Saccharomyces cerevisiae engineered to metabolize GlcNAc, this substrate can be added to samples taken at different time points. researchgate.netnih.gov The resulting data on enzyme activity can be correlated with biomass growth, substrate consumption, and product formation, allowing for a detailed characterization of the fermentation process.

Table 1: Illustrative Data for Profiling Extracellular NAGase Activity during Fungal Fermentation

| Fermentation Time (hours) | NAGase Activity (U/mL) using 3,4-dnp-GlcNAc |

| 0 | 0.05 |

| 12 | 0.89 |

| 24 | 2.15 |

| 36 | 4.67 |

| 48 | 5.82 |

| 60 | 4.98 |

| 72 | 3.76 |

| This table presents hypothetical data to illustrate how NAGase activity might be profiled over time in a fungal fermentation aimed at producing chitin-degrading enzymes. The activity is measured by the rate of hydrolysis of 3,4-Dinitrophenyl-N-acetylglucosaminide. |

Assessment of Glycosidase Expression and Activity in Cell Cultures and Subcellular Fractions

In cellular biology, NAGases are typically localized within lysosomes, where they participate in the degradation of glycoproteins, glycolipids, and glycosaminoglycans. The level of NAGase activity can be indicative of lysosomal function and cellular metabolic state. Dysregulation of lysosomal enzyme activity has been linked to various diseases.

3,4-Dinitrophenyl-N-acetylglucosaminide can be employed to measure NAGase activity in total cell lysates or in subcellular fractions to assess the distribution and activity of the enzyme. For example, researchers can isolate lysosomes, mitochondria, and cytosolic fractions from cultured cells and perform the NAGase assay on each fraction. This allows for the determination of the specific activity of the enzyme in different cellular compartments and can reveal changes in enzyme expression or trafficking under various experimental conditions or in disease models. The clear separation of lysosomal markers from other cellular compartments is crucial for such studies. nih.gov

Table 2: Sample Data for NAGase Specific Activity in Subcellular Fractions of Cultured Fibroblasts

| Subcellular Fraction | Total Protein (mg) | NAGase Activity (nmol/hr) | Specific Activity (nmol/hr/mg) |

| Homogenate | 10.0 | 1500 | 150 |

| Cytosol | 5.5 | 110 | 20 |

| Mitochondria | 1.5 | 45 | 30 |

| Lysosomes | 0.8 | 1200 | 1500 |

| This interactive table provides a representative dataset showing the enrichment of NAGase activity in the lysosomal fraction of cells, as would be determined using 3,4-Dinitrophenyl-N-acetylglucosaminide as the substrate. |

Characterization of Recombinant Glycosidases from Diverse Biological Sources

The production of recombinant glycosidases in expression systems like Escherichia coli, yeast, or insect cells is a common strategy for obtaining large quantities of pure enzyme for structural and functional studies. Once purified, the kinetic properties of the recombinant enzyme must be thoroughly characterized.

3,4-Dinitrophenyl-N-acetylglucosaminide serves as a standard substrate for determining the key kinetic parameters of recombinant N-acetyl-β-D-glucosaminidases, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). By measuring the initial reaction rates at varying concentrations of the substrate, a Michaelis-Menten plot can be generated, and the kinetic constants can be derived. This information is fundamental for comparing the catalytic efficiency of enzymes from different organisms or of engineered enzyme variants. For example, the characterization of recombinant β-N-acetylglucosaminidase (NagZ) from E. coli has been crucial in understanding its role in cell wall recycling. nih.gov

Table 3: Hypothetical Kinetic Parameters for a Recombinant Fungal N-acetyl-β-D-glucosaminidase

| Substrate Concentration (mM) of 3,4-dnp-GlcNAc | Initial Velocity (µmol/min/mg) |

| 0.1 | 25.6 |

| 0.2 | 45.4 |

| 0.4 | 71.4 |

| 0.8 | 100.0 |

| 1.6 | 125.0 |

| 3.2 | 142.8 |

| This table illustrates the type of data collected in a kinetic analysis of a recombinant NAGase using 3,4-Dinitrophenyl-N-acetylglucosaminide, which would be used to calculate K_m and V_max. |

Elucidation of Glycosylation Pathway Regulation through Enzyme Activity Measurement in Model Organisms

By using 3,4-Dinitrophenyl-N-acetylglucosaminide to measure NAGase activity in model organisms such as Caenorhabditis elegans or in cell lines with genetic modifications in glycosylation-related genes, researchers can gain insights into the regulation of these pathways. For instance, an observed increase or decrease in NAGase activity in response to the knockout or overexpression of a specific glycosyltransferase could suggest a feedback mechanism or a compensatory response within the pathway. Studies in C. elegans have shown that the modulation of endo-β-N-acetylglucosaminidase activity can impact stress adaptivity, highlighting the importance of glycan processing in organismal physiology. nih.gov Similarly, understanding the N-acetylglucosamine sensing and utilization pathways in pathogenic yeasts like Candida albicans is crucial for identifying potential therapeutic targets. mdpi.commdpi.com Measuring the activity of enzymes like NAGase with substrates such as 3,4-dnp-GlcNAc is a key component of such investigations.

Table 4: Illustrative NAGase Activity in Model Organisms with Modified Glycosylation Pathways

| Model Organism/Cell Line | Genetic Modification | NAGase Activity (% of Wild Type) |

| Wild Type C. elegans | None | 100% |

| C. elegans | Knockdown of GnT-V | 135% |

| CHO Cells | Wild Type | 100% |

| CHO Cells | Lec1 Mutant (deficient in GnT-I) | 85% |

| This conceptual data table demonstrates how measuring NAGase activity with 3,4-Dinitrophenyl-N-acetylglucosaminide could be used to explore the regulatory effects of specific glycosyltransferase deficiencies in different model systems. |

Structural Biology and Molecular Recognition of 3,4 Dinitrophenyl N Acetylglucosaminide Enzyme Complexes

Insights from X-ray Crystallography and NMR Spectroscopy of Enzyme-Substrate Analogs

The three-dimensional structures of human β-hexosaminidase isoenzymes, such as Hex A and Hex B, have been resolved using X-ray crystallography, offering profound insights into their active sites. nih.govnih.gov These structures, often determined in complex with mechanism-based inhibitors like NAG-thiazoline, serve as excellent models for understanding how substrates such as 3,4-DNP-GlcNAc are bound. nih.govnih.gov

The active site of β-hexosaminidase is a well-defined pocket shaped to accommodate the N-acetylglucosamine moiety. The catalytic mechanism for family 20 glycosidases, to which these hexosaminidases belong, is characterized by substrate-assisted catalysis. nih.govnih.gov This mechanism involves the participation of the 2-acetamido group of the GlcNAc residue. The carbonyl oxygen of this group acts as a nucleophile, attacking the anomeric carbon to form a cyclic oxazolinium ion intermediate. This process is facilitated by an acidic residue in the active site that protonates the glycosidic oxygen, leading to the departure of the aglycone, which in this case would be 3,4-dinitrophenol (B1215509). A water molecule, activated by a general base residue, then hydrolyzes the intermediate, resulting in the release of the N-acetylglucosamine product and regeneration of the enzyme's active site.

NMR spectroscopy studies on the binding of N-acetylglucosamine derivatives to lysozyme (B549824), a functionally related enzyme, have demonstrated the power of this technique in mapping the binding site and characterizing the conformational changes that occur upon substrate binding. mdpi.com Such studies can reveal the dynamics of the enzyme-substrate interaction, including the stepwise process of binding and the environments of the substrate's protons within the active site. For 3,4-DNP-GlcNAc, NMR would be instrumental in detailing the precise orientation of the dinitrophenyl group within the active site and its interactions with surrounding amino acid residues.

| Technique | Enzyme/Complex | Key Findings | Reference |

| X-ray Crystallography | Human β-Hexosaminidase B with NAG-thiazoline | Revealed the architecture of the active site and the residues crucial for binding and catalysis. | nih.gov |

| X-ray Crystallography | Human β-Hexosaminidase A with NAG-thiazoline | Provided insights into the structural basis of Tay-Sachs disease and the role of specific loops in substrate recognition. | nih.gov |

| NMR Spectroscopy | Lysozyme with GlcNAc derivatives | Characterized the dynamic and three-dimensional aspects of the enzyme-inhibitor interaction. | mdpi.com |

Computational Modeling and Docking Studies of Substrate Binding and Catalytic Transition States

In the absence of a direct crystal structure, computational modeling and docking simulations serve as powerful predictive tools to investigate the binding of 3,4-DNP-GlcNAc to β-hexosaminidase. nih.gov These methods utilize the existing high-resolution structures of the enzyme to predict the most favorable binding pose of the substrate within the active site.

Docking simulations would likely show that the N-acetylglucosamine moiety of 3,4-DNP-GlcNAc settles into the active site in a manner analogous to that observed for other GlcNAc-containing substrates and inhibitors. The acetamido group would be positioned to interact with key catalytic residues, while the pyranose ring would form a network of hydrogen bonds with polar residues lining the binding pocket. The 3,4-dinitrophenyl group, being relatively hydrophobic, would likely be oriented towards a more nonpolar region of the active site, potentially influencing the substrate's affinity and the kinetics of the enzymatic reaction. nih.gov

Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the enzyme-substrate complex. MD can simulate the conformational changes the enzyme undergoes to accommodate the substrate and can help to map the energetic landscape of the binding and catalytic processes. These simulations are invaluable for visualizing the formation of the oxazolinium ion transition state and the subsequent steps of hydrolysis.

| Computational Method | Purpose | Predicted Insights for 3,4-DNP-GlcNAc | General Reference |

| Molecular Docking | Predicts the preferred binding orientation of the substrate in the enzyme's active site. | The GlcNAc moiety binds in a conserved pocket, with the dinitrophenyl group in a hydrophobic region. | nih.gov |

| Molecular Dynamics | Simulates the time-dependent behavior of the enzyme-substrate complex. | Reveals conformational flexibility and the stability of interactions within the active site over time. | nih.gov |

Identification and Role of Specific Active Site Residues in 3,4-Dinitrophenyl-N-acetylglucosaminide Binding and Catalysis

Structural and mutagenesis studies on human β-hexosaminidase have identified several key amino acid residues that are critical for the binding and hydrolysis of GlcNAc-terminated substrates. nih.govnih.gov These residues are highly conserved and would play a direct role in the processing of 3,4-DNP-GlcNAc.

An essential acidic residue, typically an aspartate or glutamate, acts as the proton donor to the glycosidic oxygen of the substrate, facilitating the departure of the 3,4-dinitrophenolate group. Another key residue, often a glutamate, acts as a general base, activating a water molecule for the nucleophilic attack on the oxazolinium intermediate.

The binding of the GlcNAc moiety is stabilized by a network of hydrogen bonds and van der Waals interactions with several other active site residues. Tryptophan, tyrosine, and arginine residues are often implicated in creating a binding pocket that recognizes the specific stereochemistry of the sugar. For instance, in human Hex A, α-Arg424 is critical for binding the carboxylate group of the natural substrate, GM2 ganglioside, and its absence in the β-subunit explains the difference in substrate specificity. nih.gov While 3,4-DNP-GlcNAc lacks this carboxylate group, the surrounding residues would still be crucial for orienting the substrate for catalysis.

The table below summarizes the key residues in human β-hexosaminidase and their putative roles in the interaction with substrates like 3,4-DNP-GlcNAc, based on studies with other ligands.

| Residue (Human Hex A/B) | Role | Interaction with 3,4-DNP-GlcNAc | Reference |

| Aspartic Acid (e.g., α-Asp322/β-Asp354) | Catalytic Acid/Base | Protonates the glycosidic oxygen, facilitating the leaving of the 3,4-dinitrophenol group. | nih.govnih.gov |

| Glutamic Acid (e.g., α-Glu323/β-Glu355) | Nucleophile (via substrate assistance) | Orients the C2-acetamido group for nucleophilic attack on the anomeric carbon. | nih.govnih.gov |

| Arginine (e.g., α-Arg424) | Substrate Binding | While specific to GM2, the region contributes to the overall shape and charge of the active site. | nih.gov |

| Tryptophan/Tyrosine Residues | Substrate Binding | Form hydrophobic and hydrogen-bonding interactions with the GlcNAc and dinitrophenyl moieties. | nih.govnih.gov |

Advanced Research Perspectives and Future Directions in 3,4 Dinitrophenyl N Acetylglucosaminide Research

Development of Modified and Improved 3,4-Dinitrophenyl-N-acetylglucosaminide Derivatives for Specialized Applications

The quest for enhanced sensitivity, solubility, and spectral properties has driven the development of various modified glycosidase substrates. These next-generation derivatives aim to overcome some of the limitations of traditional p-nitrophenyl-based substrates, such as potential interference from light-absorbing compounds in biological samples like urine. nih.gov

One area of improvement has been the synthesis of substrates that release chromophores with longer wavelength absorption maxima. nih.gov An example of such an improved chromogenic substrate is 2-methoxy-4-(2'-nitrovinyl)-phenyl-N-acetyl-β-D-glucopyranoside (MNP-GlcNAc). Upon hydrolysis, it releases a soluble product that is red at a pH greater than 9.5 and can be measured at 505 nm. helierscientific.com Another advanced substrate, ammonium 5-[4-(2-acetamido-2-deoxy-β-D-glucopyranosyloxy)-3-methoxyphenylmethylene]-2-thioxothiazolidin-4-one-3-ethanoate (VRA-GlcNAc), yields a product with an intense absorption peak at 492 nm. helierscientific.comnih.gov The sensitivity of the assay using VRA-GlcNAc is reported to be twice that of the MNP-GlcNAc method. nih.gov

Fluorogenic derivatives represent another significant advancement, offering even greater sensitivity. A notable example is a fluorescence-quenching-based probe for endo-β-N-acetylglucosaminidases. This pentasaccharide derivative is labeled with a 2,4-dinitrophenyl group as a quencher at the reducing end and an N-methylanthraniloyl group as a reporter at the non-reducing end. nih.govresearchgate.net Enzymatic cleavage separates the quencher from the reporter, leading to a measurable increase in fluorescence intensity. nih.govresearchgate.net This design is particularly well-suited for high-throughput screening applications. nih.govresearchgate.net Other fluorogenic substrates, such as those based on fluorescein and 4-methylumbelliferone, have also been developed to provide more sensitive detection of N-acetylglucosaminidase activity. nih.gov

Furthermore, modifications to the aglycone portion of the substrate have been explored to enhance stability. For instance, 2,4-Dinitrophenyl-1-thio N-acetyl-beta-D-glucosaminide was developed as a more stable alternative to glucosaminides of 2,4-dinitrophenol (B41442) and 2-chloro-4-nitrophenol. nih.gov

| Substrate Derivative | Released Chromophore/Fluorophore | Detection Wavelength (nm) | Key Advantage(s) |

|---|---|---|---|

| 2-methoxy-4-(2'-nitrovinyl)-phenyl-N-acetyl-β-D-glucopyranoside (MNP-GlcNAc) | Soluble red product | 505 | Longer wavelength absorption. helierscientific.com |

| Ammonium 5-[4-(2-acetamido-2-deoxy-β-D-glucopyranosyloxy)-3-methoxyphenylmethylene]-2-thioxothiazolidin-4-one-3-ethanoate (VRA-GlcNAc) | Product with intense absorption | 492 | Twice the sensitivity of MNP-GlcNAc. nih.gov |

| Fluorescence-quenched pentasaccharide with 2,4-dinitrophenyl and N-methylanthraniloyl groups | N-methylanthraniloyl group | Not specified | High sensitivity, suitable for HTS. nih.govresearchgate.net |

| 2,4-Dinitrophenyl-1-thio N-acetyl-beta-D-glucosaminide | 2,4-dinitrothiophenol | Not specified | Increased stability. nih.gov |

Integration with Advanced Analytical Techniques for Real-time Monitoring and Enhanced Detection

The integration of 3,4-Dinitrophenyl-N-acetylglucosaminide and its derivatives with advanced analytical techniques is paving the way for more sophisticated and higher-throughput analyses of glycosidase activity. High-throughput screening (HTS) platforms, in particular, benefit from the use of reliable chromogenic and fluorogenic substrates. ncsu.edunih.govenamine.netmdpi.com The development of fluorescence-based assays in 384-well and 1536-well formats allows for the rapid screening of large compound libraries for potential glycosidase inhibitors. nih.govresearchgate.net

Electrochemical methods offer a promising avenue for real-time monitoring of enzyme activity. An electrochemical assay for N-acetyl-β-D-glucosaminidase has been developed using screen-printed carbon electrodes. researchgate.net This method relies on the amperometric detection of 1-naphthol released from the substrate 1-naphthyl-N-acetyl-beta-D-glucosaminide. researchgate.net A similar approach has been demonstrated for the detection of 4-nitrophenol released from 4-nitrophenyl-N-acetyl-β-D-glucosaminide using differential pulse voltammetry at boron-doped diamond disk sensors. nih.gov These electrochemical techniques have the potential for adaptation into handheld devices for point-of-care diagnostics. nih.gov

Furthermore, the coupling of enzymatic assays with mass spectrometry (MS) allows for the selective and accurate quantification of N-acetylglucosamine and its isomers in complex biological samples. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) and gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) have been utilized for the precise measurement of N-acetylglucosamine concentrations in cell extracts. nih.gov

| Advanced Analytical Technique | Substrate/Product Detected | Key Application/Advantage |

|---|---|---|

| High-Throughput Screening (HTS) | Fluorogenic/Chromogenic products | Rapid screening of large compound libraries for inhibitors. ncsu.edunih.govenamine.netmdpi.com |

| Electrochemical Detection (Amperometry/Voltammetry) | 1-naphthol, 4-nitrophenol | Real-time monitoring, potential for point-of-care devices. researchgate.netnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | N-acetylglucosamine and isomers | Accurate quantification in complex biological samples. nih.gov |

Potential for Biosensor Development Utilizing Glycosidase Activity Detection

The enzymatic reaction of 3,4-Dinitrophenyl-N-acetylglucosaminide and its analogs is a prime candidate for the development of novel biosensors. These biosensors can be designed to detect either the enzymatic activity itself or the presence of specific analytes that modulate this activity.

One approach involves the immobilization of the enzyme and the detection of the product of the substrate's hydrolysis. For example, a fiber-optic biosensor for acetylcholine has been developed by entrapping acetylcholinesterase in a nanocomposite material. researchgate.net A similar principle could be applied by immobilizing β-N-acetylglucosaminidase and monitoring the production of 3,4-dinitrophenol (B1215509) from 3,4-DNP-GlcNAc. Dual-enzyme fiber-optic biosensors have also been created, where the product of one enzymatic reaction is the substrate for another, leading to a detectable signal such as NADH luminescence. nih.gov

Another strategy is based on the immobilization of the substrate onto a sensor surface. Gold nanoparticle (AuNP)-based colorimetric biosensors, for instance, utilize the aggregation or dispersion of AuNPs to generate a visual signal. nih.govresearchgate.netmdpi.commdpi.comnih.gov One could envision a system where 3,4-DNP-GlcNAc is tethered to AuNPs. In the absence of the target enzyme, the nanoparticles remain dispersed. Upon introduction of the enzyme, the glycosidic bond is cleaved, releasing the N-acetylglucosamine portion and potentially altering the surface properties of the AuNPs, leading to aggregation and a color change.

Electrochemical biosensors also hold significant promise. An electrochemical assay using screen-printed carbon electrodes has been developed to monitor the hydrolysis of 1-naphthyl-N-acetyl-beta-D-glucosaminide by detecting the liberated 1-naphthol. researchgate.net This concept is directly translatable to 3,4-DNP-GlcNAc, where the electrochemical detection of the released 3,4-dinitrophenol could form the basis of a sensitive biosensor.

Exploration of 3,4-Dinitrophenyl-N-acetylglucosaminide in Systems Biology and Glycomics Approaches

In the broader contexts of systems biology and glycomics, 3,4-Dinitrophenyl-N-acetylglucosaminide and its derivatives can serve as valuable chemical tools to probe the function and activity of glycosidases within complex biological systems. The study of the glycome—the complete set of glycans in an organism—requires sophisticated methods to characterize the enzymes involved in glycan synthesis and degradation. nih.govuniversiteitleiden.nl

Activity-based probes (ABPs) are powerful reagents for studying enzyme function in vitro and in vivo. nih.govuniversiteitleiden.nl While 3,4-DNP-GlcNAc itself is a substrate rather than a classic ABP, its derivatives could be designed to incorporate reactive groups that covalently bind to the active site of glycosidases, allowing for their identification and characterization in cell lysates or even living organisms.

High-throughput screening assays utilizing 3,4-DNP-GlcNAc and its analogs are instrumental in functional genomics and chemical genetics. stanford.edu These assays can be used to screen libraries of small molecules to identify specific inhibitors of N-acetylglucosaminidases. stanford.edu Such inhibitors are not only potential therapeutic agents but also valuable tools for dissecting the roles of these enzymes in cellular pathways.

Furthermore, the ability to monitor N-acetylglucosaminidase activity in real-time in cell lysates or tissue homogenates using substrates like 3,4-DNP-GlcNAc provides a means to study the regulation of these enzymes in response to various stimuli or in different disease states. This can contribute to a more comprehensive understanding of the role of glycosylation in cellular processes and the pathogenesis of diseases where glycosidase activity is dysregulated.

Q & A

Q. What strategies can mitigate batch-to-batch variability in 3,4-Dinitrophenyl-N-acetylglucosaminide synthesis for reproducible enzyme kinetics?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- Quality Control : Establish acceptance criteria (e.g., HPLC purity ≥98%, residual solvent <0.1%).

- Standardized Protocols : Document reagent lot numbers, storage conditions (−20°C, desiccated), and synthesis timelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.